N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(13-8-9-21-11-13)10-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQLHLXUNVJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Hydroxyethylation: The furan ring is then subjected to hydroxyethylation using ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
Naphthalene Carboxamide Formation: The final step involves the coupling of the hydroxyethyl furan derivative with naphthalene-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Hydrochloric acid, sodium hydroxide, various nucleophiles.
Major Products
Oxidation: Furanones, hydroxylated furans.
Reduction: Alcohol derivatives, reduced naphthalene derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide involves its interaction with various molecular targets:
Antimicrobial Activity: The furan ring interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks data on structurally or functionally analogous compounds. Below is an analysis of the provided sources:
- Lists complex azo-naphthalene carboxamides (e.g., N,N'-naphthalene-1,5-diylbis[...]carboxamide). These differ significantly due to their dichlorophenyl azo groups and lack of furan/hydroxyethyl moieties.
Critical Limitations of the Evidence
- No structural analogs: None of the compounds in the evidence share the furan-hydroxyethyl-carboxamide-naphthalene backbone.
- Missing data: No tables, pharmacological parameters (e.g., IC50, binding affinities), or synthetic routes are provided for the target compound or its analogs.
Recommendations for Further Research
To address the query adequately, the following steps are necessary:
Access specialized databases : Use SciFinder, Reaxys, or PubMed to identify structurally similar compounds (e.g., naphthalene carboxamides with heterocyclic substitutions).
Compare pharmacological profiles : If available, analyze bioactivity data (e.g., against cancer cells, enzymes like kinases) for analogs such as N-(2-hydroxyethyl)naphthalene-1-carboxamide or furan-containing carboxamides.
Synthetic routes : Investigate whether the hydroxyethyl-furan moiety enhances solubility or bioavailability compared to simpler naphthalene derivatives.
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Structural Overview
The compound consists of a furan ring linked to a naphthalene moiety through a hydroxyethyl group. This structural arrangement is significant as it may influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene-1-carboxylic acid with 2-(furan-3-yl)ethylamine. The reaction often employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The process is generally carried out at room temperature for several hours to achieve the desired product .
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial effects. Preliminary studies suggest that it interacts with specific molecular targets, potentially modulating various biochemical pathways involved in microbial growth and inflammation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its structural components suggest that it may inhibit pro-inflammatory cytokines or related pathways, although the exact mechanisms remain under exploration .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A study on related naphthalene derivatives demonstrated significant in vitro anti-breast cancer activity. Compounds structurally similar to this compound showed selective cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .
- Structure–Activity Relationship (SAR) : Research into the SAR of naphtho-furan derivatives revealed that modifications to the furan and naphthalene rings could enhance biological activity. For instance, compounds with specific substitutions exhibited improved potency against cancer cell lines, suggesting that this compound could be optimized for better efficacy .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Naphthalene-1-carboxamide | Lacks furan ring | Only contains naphthalene moiety |
| 2-(furan-3-yl)ethylamine | Contains furan ring and ethyl linker | Does not include naphthalene structure |
| N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide | Similar structure but different furan placement | Variations in biological activity due to structural differences |
This compound is unique due to its combination of both furan and naphthalene structures, which may impart distinct chemical reactivity and biological properties not found in similar compounds .
Q & A
Q. Optimization strategies :
- Temperature control : Maintain reactions at 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
A combination of analytical methods is critical:
- ¹H/¹³C NMR : Confirm the presence of the furan ring (δ 6.5–7.5 ppm for aromatic protons) and hydroxyethyl group (δ 3.5–4.5 ppm for CH₂-OH). The naphthalene moiety shows characteristic splitting patterns in aromatic regions .
- FT-IR : Validate the amide bond (C=O stretch ~1650 cm⁻¹) and hydroxyl group (~3300 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₁₇H₁₅NO₃).
- X-ray crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable .
How do metabolic pathways influence the compound’s toxicity profile, and what in vitro models are suitable for studying bioactivation?
Advanced Research Question
Naphthalene derivatives are prone to cytochrome P450-mediated bioactivation, forming reactive epoxides or quinones that bind to cellular macromolecules . Key considerations:
- Hepatic metabolism : Use primary hepatocytes or liver microsomes (human/rodent) to identify metabolites via LC-MS/MS.
- Reactive intermediate trapping : Incubate the compound with glutathione (GSH) to detect adducts, indicating potential toxicity .
- Cellular models : Human HepaRG cells or 3D spheroid cultures provide insights into organ-specific toxicity.
Data contradiction analysis : Discrepancies in toxicity data (e.g., species-specific differences) may arise from metabolic enzyme polymorphisms. Cross-validate findings using humanized mouse models or CRISPR-edited cell lines .
How can researchers resolve contradictions in reported toxicity data across experimental models?
Advanced Research Question
Conflicting toxicity data often stem from:
- Exposure route variability : Compare oral, dermal, and inhalation toxicity using standardized OECD guidelines .
- Dose-response discordance : Apply benchmark dose (BMD) modeling to identify thresholds for adverse effects.
- Mechanistic studies : Use transcriptomics (RNA-seq) to distinguish adaptive responses from pathological pathways.
Example : If hepatic effects are reported in rodents but not in in vitro models, investigate interspecies differences in CYP450 isoforms using recombinant enzyme assays .
What strategies are effective for synthesizing novel derivatives to explore structure-activity relationships (SAR)?
Advanced Research Question
Focus on modifying functional groups to enhance target engagement or reduce toxicity:
- Furan ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position of furan to alter electronic properties .
- Hydroxyethyl chain modification : Replace the hydroxyl group with esters or ethers to modulate solubility and metabolic stability.
- Naphthalene ring diversification : Attach substituents (e.g., methyl, methoxy) to the naphthalene core to probe hydrophobic interactions .
Methodology : Use parallel synthesis or combinatorial chemistry with Ugi or Passerini reactions to generate libraries for high-throughput screening.
What are the critical parameters to consider when designing in vivo toxicological studies for this compound?
Basic Research Question
Key parameters include:
- Dose selection : Conduct a maximum tolerated dose (MTD) study in rodents, guided by in vitro IC₅₀ values.
- Exposure duration : Acute (14-day) vs. subchronic (90-day) studies to assess cumulative effects .
- Endpoints : Monitor systemic effects (hepatic/renal biomarkers, hematology) and histopathology of high-risk organs (liver, lungs) .
- Control groups : Include vehicle controls and positive controls (e.g., known hepatotoxins) for data normalization.
Statistical rigor : Use power analysis to determine cohort sizes (n ≥ 6/group) and ANOVA with post-hoc tests for significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
